An In-depth Technical Guide to 3,5-Diiodosalicylaldehyde: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 3,5-Diiodosalicylaldehyde: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodosalicylaldehyde is a halogenated aromatic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural features, including the presence of two iodine atoms, a hydroxyl group, and an aldehyde functional group, make it a versatile precursor for the synthesis of a wide array of novel compounds, particularly Schiff bases and their metal complexes. These derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and potential applications. This technical guide provides a comprehensive overview of the chemical properties, structural details, and key experimental protocols related to 3,5-diiodosalicylaldehyde, aimed at supporting researchers and professionals in drug development and scientific investigation.
Chemical Structure and Identification
3,5-Diiodosalicylaldehyde is a derivative of salicylaldehyde (B1680747) with iodine atoms substituted at the 3 and 5 positions of the benzene (B151609) ring.
IUPAC Name: 2-hydroxy-3,5-diiodobenzaldehyde[1]
Synonyms: 3,5-Diiodo-2-hydroxybenzaldehyde, Benzaldehyde, 2-hydroxy-3,5-diiodo-[1][2]
Chemical Formula: C₇H₄I₂O₂[2]
Molecular Structure:
Caption: 2D structure of 3,5-Diiodosalicylaldehyde.
Physicochemical and Spectroscopic Properties
The chemical and physical properties of 3,5-Diiodosalicylaldehyde are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Weight | 373.91 g/mol | [1] |
| Appearance | White to yellow to green powder or crystals | |
| Melting Point | 109-110 °C | |
| Boiling Point | 304.6 ± 42.0 °C (Predicted) | |
| Solubility | Insoluble in water | |
| pKa | 6.12 ± 0.23 (Predicted) | |
| LogP (Octanol/Water) | 2.414 (Crippen Calculated Property) | |
| Density | 2.602 ± 0.06 g/cm³ (Predicted) | |
| CAS Number | 2631-77-8 | [1] |
| SMILES | O=Cc1cc(I)cc(I)c1O | |
| InChI | InChI=1S/C7H4I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | [2] |
| InChIKey | MYWSBJKVOUZCIA-UHFFFAOYSA-N | [2] |
Spectroscopic Data Interpretation
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 9.8-10.0 ppm). The phenolic hydroxyl proton (OH) signal is also a singlet and can be broad, appearing further downfield (around 11.5 ppm). The two aromatic protons will appear as doublets in the aromatic region (around 7.5-8.0 ppm), with their coupling constant indicating their meta relationship.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group. A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations of the ring will appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibrations are expected at lower wavenumbers, typically below 600 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (approximately 374). Due to the presence of two iodine atoms, a characteristic isotopic pattern will be observed. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), iodine atoms (I), and other small neutral molecules, leading to fragment ions that can help confirm the structure.
Experimental Protocols
Synthesis of 3,5-Diiodosalicylaldehyde
The synthesis of 3,5-diiodosalicylaldehyde can be achieved through a two-step process starting from salicylic (B10762653) acid.
Step 1: Synthesis of 3,5-Diiodosalicylic Acid [3]
This procedure is adapted from Organic Syntheses.
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Materials:
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Salicylic acid (25 g, 0.18 mol)
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Glacial acetic acid (390 cc)
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Iodine monochloride (62 g, 0.38 mol)
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Water
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5% Sodium sulfite (B76179) solution (optional)
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Procedure:
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In a 2-liter beaker equipped with a mechanical stirrer, dissolve salicylic acid in 225 cc of glacial acetic acid.
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With continuous stirring, add a solution of iodine monochloride in 165 cc of glacial acetic acid.
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Add 725 cc of water to the mixture. A yellow precipitate of 3,5-diiodosalicylic acid will form.
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Gradually heat the reaction mixture to 80°C on a hot plate while stirring and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.
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Allow the mixture to cool to room temperature.
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Filter the precipitate using a Büchner funnel and wash it first with acetic acid and then with water.
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(Optional) If free iodine is present, it can be removed by adding a 5% sodium sulfite solution.
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For purification, dissolve the crude solid (approximately 75 g) in 100 cc of warm acetone and filter by gravity.
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Slowly add 400 cc of water to the filtrate with shaking to precipitate the purified 3,5-diiodosalicylic acid.
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Filter the fine, flocculent precipitate by suction, wash with water, and dry to obtain the final product.
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Step 2: Reduction of 3,5-Diiodosalicylic Acid to 3,5-Diiodosalicylaldehyde
A general method for the reduction of a carboxylic acid to an aldehyde involves a two-step process: reduction to the corresponding alcohol followed by selective oxidation. Alternatively, specific reducing agents can directly convert the carboxylic acid to the aldehyde. A common laboratory method involves the use of lithium aluminum hydride (LAH) for the initial reduction, followed by oxidation with pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).[4][5]
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General Procedure (Two-Step):
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Reduction to Alcohol: The 3,5-diiodosalicylic acid is reduced to 2-hydroxy-3,5-diiodobenzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent. The reaction is typically carried out at low temperatures and then quenched carefully.
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Oxidation to Aldehyde: The resulting 2-hydroxy-3,5-diiodobenzyl alcohol is then selectively oxidized to 3,5-diiodosalicylaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in a solvent like dichloromethane (B109758) (DCM).
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Synthesis of a Schiff Base from 3,5-Diiodosalicylaldehyde
3,5-Diiodosalicylaldehyde is a common starting material for the synthesis of Schiff bases. The following is a representative protocol for the condensation reaction with an amine.
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Materials:
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3,5-Diiodosalicylaldehyde
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A primary amine (e.g., aniline (B41778) or a substituted aniline)
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Procedure:
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Dissolve an equimolar amount of 3,5-diiodosalicylaldehyde in ethanol or methanol in a round-bottom flask.
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In a separate flask, dissolve an equimolar amount of the primary amine in the same solvent.
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Add the amine solution to the aldehyde solution dropwise with constant stirring at room temperature.
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The reaction mixture is then typically refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the amine.
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The formation of the Schiff base is often indicated by a color change and the precipitation of the product.
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After cooling, the solid product is collected by filtration, washed with cold ethanol or methanol, and dried under vacuum.
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The product can be further purified by recrystallization from a suitable solvent.
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Caption: Experimental workflow for the synthesis of a Schiff base.
Applications in Research and Drug Development
3,5-Diiodosalicylaldehyde is primarily utilized as a synthon for the creation of more complex molecules. Its derivatives, especially Schiff bases and their metal complexes, have shown a range of biological activities, including:
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Antibacterial and Antifungal Activity: Schiff bases derived from 3,5-diiodosalicylaldehyde have demonstrated inhibitory effects against various bacterial and fungal strains.
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Anticancer Activity: Some metal complexes of these Schiff bases have been investigated for their potential as anticancer agents.
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Catalysis: Metal complexes incorporating ligands derived from 3,5-diiodosalicylaldehyde have been explored as catalysts in various organic transformations.
The presence of the iodine atoms can enhance the biological activity of the resulting compounds, potentially through increased lipophilicity or by participating in halogen bonding interactions with biological targets.
Safety and Handling
3,5-Diiodosalicylaldehyde is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Diiodosalicylaldehyde is a valuable and versatile building block in synthetic chemistry. Its well-defined chemical properties and reactivity make it an important precursor for the development of novel compounds with potential applications in medicine and materials science. This technical guide provides essential information for researchers to effectively and safely utilize this compound in their scientific endeavors. Further research into the biological activities of its derivatives is warranted to fully explore their therapeutic potential.
